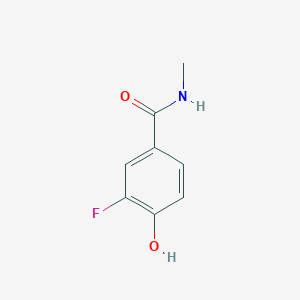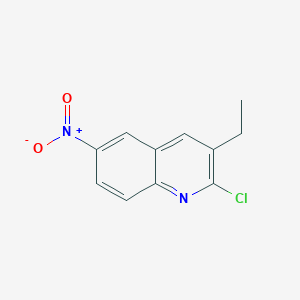
3-Fluoro-4-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-hidroxi-N-metilbenzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un átomo de flúor en la tercera posición, un grupo hidroxilo en la cuarta posición y un grupo metilo unido al átomo de nitrógeno de la estructura de la benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Fluoro-4-hidroxi-N-metilbenzamida normalmente implica la introducción de los grupos flúor e hidroxilo en el núcleo de la benzamida. Un método común es la reacción de sustitución aromática nucleofílica, donde se introduce un átomo de flúor en el anillo aromático. Esto se puede lograr utilizando reactivos como Selectfluor® u otros agentes fluorantes . El grupo hidroxilo se puede introducir mediante reacciones de hidroxilación utilizando agentes oxidantes apropiados.
Métodos de producción industrial
La producción industrial de 3-Fluoro-4-hidroxi-N-metilbenzamida puede implicar procesos de síntesis de varios pasos que garantizan un alto rendimiento y pureza. El proceso a menudo incluye el uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas para lograr una producción eficiente. Los detalles específicos de los métodos industriales son propiedad de la empresa y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Fluoro-4-hidroxi-N-metilbenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para eliminar los grupos flúor o hidroxilo.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Nucleófilos como aminas, tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir 3-fluoro-4-oxo-N-metilbenzamida, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo.
Aplicaciones Científicas De Investigación
3-Fluoro-4-hidroxi-N-metilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Fluoro-4-hidroxi-N-metilbenzamida implica su interacción con objetivos moleculares específicos. El átomo de flúor puede aumentar la afinidad de unión del compuesto a ciertas enzimas o receptores formando fuertes enlaces de hidrógeno o interacciones electrostáticas. El grupo hidroxilo puede participar en la formación de puentes de hidrógeno, estabilizando aún más la interacción del compuesto con su objetivo. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-Fluoro-4-hidroxiprolina: Similar en estructura pero contiene un anillo de prolina en lugar de un núcleo de benzamida.
4-Hidroxi-N-metilbenzamida: Carece del átomo de flúor, lo que puede alterar significativamente sus propiedades químicas y actividades biológicas.
3-Fluoro-N-hidroxi-4-metilbenzamida: Similar pero con un patrón de sustitución diferente en el anillo de benzamida.
Singularidad
3-Fluoro-4-hidroxi-N-metilbenzamida es única debido a la combinación específica de grupos flúor e hidroxilo en el núcleo de la benzamida. Esta combinación puede mejorar su estabilidad química, afinidad de unión y actividad biológica general en comparación con compuestos similares.
Propiedades
Número CAS |
633317-77-8 |
|---|---|
Fórmula molecular |
C8H8FNO2 |
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
3-fluoro-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,1H3,(H,10,12) |
Clave InChI |
KNBPKLKCNUCTCC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)



![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)
